Cas no 97931-41-4 (Methyl 9H-carbazole-3-carboxylate)

Methyl 9H-carbazole-3-carboxylate structure
97931-41-4 structure
Nombre del producto:Methyl 9H-carbazole-3-carboxylate
Número CAS:97931-41-4
MF:C14H11NO2
Megavatios:225.242643594742
MDL:MFCD17214817
CID:837382
PubChem ID:504069

Methyl 9H-carbazole-3-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • Methyl 9H-carbazole-3-carboxylate
    • METHYL 3-CARBAZOLECARBOXYLATE
    • 3-methoxycarbonylcarbazole
    • 9-carbomethoxyfluorene
    • 9H-carbazole-3-carboxylic acid methyl ester
    • 9H-fluorene-9-carboxylic acid methyl ester
    • 9-methoxycarbonylfluorene
    • Carbazol-3-carbonsaeure-methylester
    • carbazole-3-carboxylic acid methyl ester
    • Fluoren-9-carbonsaeure-methylester
    • fluorene-9-carboxylic acid methyl ester
    • methyl 9-fluorene-9-carboxylate
    • methyl carbazole-3-carboxylate
    • Carbazole-3-carboxylic acid, methyl ester (6CI)
    • MFCD17214817
    • FS-9218
    • HY-N3288
    • 97931-41-4
    • 9H-Carbazole-3-carboxylic acid, methyl ester
    • CHEMBL446253
    • AKOS022184723
    • DTXSID701306696
    • SCHEMBL71508
    • HJB8UH38NS
    • Z3241269237
    • EN300-18840943
    • CHEBI:178582
    • LZXXHWWSVRIDGR-UHFFFAOYSA-N
    • Methyl3-carbazolecarboxylate
    • SY254417
    • Carbazole-3-carboxylic acid, methyl ester (6CI); Methyl 9H-carbazole-3-carboxylate
    • BDBM50259669
    • CS-0023813
    • Carbazole-3-carboxylic acid, methyl ester
    • [ "" ]
    • DB-091248
    • MDL: MFCD17214817
    • Renchi: 1S/C14H11NO2/c1-17-14(16)9-6-7-13-11(8-9)10-4-2-3-5-12(10)15-13/h2-8,15H,1H3
    • Clave inchi: LZXXHWWSVRIDGR-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C=C2C(NC3C2=CC=CC=3)=CC=1)OC

Atributos calculados

  • Calidad precisa: 225.07900
  • Masa isotópica única: 225.078978594g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 17
  • Cuenta de enlace giratorio: 2
  • Complejidad: 305
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 42.1Ų
  • Xlogp3: 3.6

Propiedades experimentales

  • Color / forma: Yellow powder
  • Punto de fusión: 175-177°C
  • PSA: 42.09000
  • Logp: 3.10770

Methyl 9H-carbazole-3-carboxylate Información de Seguridad

  • Condiciones de almacenamiento:Store at room temperature, 2-8 ℃ is better

Methyl 9H-carbazole-3-carboxylate Datos Aduaneros

  • Código HS:2933990090
  • Datos Aduaneros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Methyl 9H-carbazole-3-carboxylate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-18840943-5.0g
methyl 9H-carbazole-3-carboxylate
97931-41-4 95.0%
5.0g
$1199.0 2025-02-19
Enamine
EN300-18840943-2.5g
methyl 9H-carbazole-3-carboxylate
97931-41-4 95.0%
2.5g
$810.0 2025-02-19
TargetMol Chemicals
TN4529-5 mg
Methyl 3-carbazolecarboxylate
97931-41-4 98%
5mg
¥ 2,760 2023-07-10
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4529-1 mg
Methyl 3-carbazolecarboxylate
97931-41-4
1mg
¥2035.00 2022-04-26
Enamine
EN300-18840943-5g
methyl 9H-carbazole-3-carboxylate
97931-41-4 95%
5g
$1199.0 2023-09-18
A2B Chem LLC
AX19645-250mg
Methyl 3-Carbazolecarboxylate
97931-41-4 95%
250mg
$206.00 2024-05-20
1PlusChem
1P01DQGT-100mg
9H-Carbazole-3-carboxylic acid, methyl ester
97931-41-4 95%
100mg
$196.00 2024-04-19
1PlusChem
1P01DQGT-2.5g
9H-Carbazole-3-carboxylic acid, methyl ester
97931-41-4 95%
2.5g
$1063.00 2024-04-19
A2B Chem LLC
AX19645-2.5g
Methyl 3-Carbazolecarboxylate
97931-41-4 95%
2.5g
$888.00 2024-05-20
Ambeed
A390698-5mg
Methyl 3-Carbazolecarboxylate
97931-41-4 98+%
5mg
$219.0 2024-04-15

Methyl 9H-carbazole-3-carboxylate Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Cesium fluoride Solvents: Acetonitrile ;  10 h, rt
1.2 Catalysts: Tricyclohexylphosphine ,  Palladium diacetate ;  rt → 100 °C; 1 d, 100 °C
Referencia
Synthesis of carbazoles and dibenzofurans via cross-coupling of o-iodoanilines and o-iodophenols with silylaryl triflates and subsequent Pd-catalyzed cyclization
Liu, Zhijian; Larock, Richard C., Tetrahedron, 2007, 63(2), 347-355

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Cupric acetate Catalysts: Palladium diacetate Solvents: Pivalic acid ,  Toluene ;  24 h, 140 °C
Referencia
Ligand-Free Pd-Catalyzed Domino Synthesis of Carbazoles via Dehydrogenative Aromatization/C(sp2)-C(sp2) Coupling Sequence
Wen, Lixian; Tang, Lin; Yang, Yu; Zha, Zhenggen; Wang, Zhiyong, Organic Letters, 2016, 18(6), 1278-1281

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: tert-Butyl nitrite Solvents: 1,2-Dichloroethane ;  10 min, rt
1.2 Reagents: Oxygen ;  10 min, rt; 24 h, rt
Referencia
Visible-Light-Induced Synthesis of Carbazoles by in Situ Formation of Photosensitizing Intermediate
Chatterjee, Tanmay; Roh, Geum-bee; Shoaib, Mahbubul Alam; Suhl, Chang-Heon; Kim, Jun Soo ; et al, Organic Letters, 2017, 19(7), 1906-1909

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Dichloromethane ;  2 d, 1 atm, rt
Referencia
Regiochemical Switching in Diels-Alder Cycloadditions by Change in Oxidation State of Removable Diene Sulfur Substituents. Synthesis of Carbazoles by Sequential Heteroannulation and Diels-Alder Cycloaddition
Back, Thomas G.; Pandyra, Aleksandra; Wulff, Jeremy E., Journal of Organic Chemistry, 2003, 68(8), 3299-3302

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Oxygen Solvents: Acetic acid ;  20 h, 120 °C
Referencia
Palladium-Catalyzed Direct Synthesis of Carbazoles via One-Pot N-Arylation and Oxidative Biaryl Coupling: Synthesis and Mechanistic Study
Watanabe, Toshiaki; Oishi, Shinya; Fujii, Nobutaka; Ohno, Hiroaki, Journal of Organic Chemistry, 2009, 74(13), 4720-4726

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Palladium diacetate Solvents: Toluene ;  12 - 24 h, 100 °C
Referencia
Mild and Efficient Synthesis of Functionalized Carbazoles via a DBU-Assisted Sequence Involving Cu- and Pd-Catalyzed Coupling Reactions
Khan, Aminur; Karim, Rejaul; Dhimane, Hamid ; Alam, Safiul, ChemistrySelect, 2019, 4(21), 6598-6605

Synthetic Routes 7

Condiciones de reacción
1.1 Catalysts: Palladium diacetate Solvents: Acetic acid ;  1 h, reflux
Referencia
Mastering tricyclic ring systems for desirable functional cannabinoid activity
Petrov, Ravil R.; Knight, Lindsay; Chen, Shao-Rui; Wager-Miller, Jim; McDaniel, Steven W.; et al, European Journal of Medicinal Chemistry, 2013, 69, 881-907

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Palladium Solvents: Dimethyl sulfoxide ;  25 min, 180 °C
Referencia
Direct arylation-based synthesis of carbazoles using an efficient palladium nanocatalyst under microwave irradiation
Steingruber, H. Sebastian; Mendioroz, Pamela; Volpe, Maria A.; Gerbino, Dario C., International Electronic Conference on Synthetic Organic Chemistry, 2020, (2020), 1-11

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  3 h, 130 °C
Referencia
C-N bond formation via Cu-catalyzed cross-coupling with boronic acids leading to methyl carbazole-3-carboxylate: synthesis of carbazole alkaloids
Rasheed, Sk.; Rao, D. Nageswar; Reddy, K. Ranjith; Aravinda, S.; Vishwakarma, Ram A.; et al, RSC Advances, 2014, 4(10), 4960-4969

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Palladium Solvents: Dimethyl sulfoxide ;  25 min, 180 °C
1.2 Reagents: Ethyl acetate
Referencia
Convenient One-Pot Synthesis of 9H-Carbazoles by Microwave Irradiation Employing a Green Palladium-Based Nanocatalyst
Steingruber, H. Sebastian; Mendioroz, Pamela; Volpe, Maria A.; Gerbino, Dario C., Synthesis, 2021, 53(21), 4048-4058

Synthetic Routes 11

Condiciones de reacción
1.1 Catalysts: Dabco Solvents: Dimethylformamide ;  4 h, 110 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Referencia
An Improved Synthesis of Carbazoles via Domino Reaction of N-Protected-2-methylindoles with DMF-DMA/DMA-DMA
Sureshbabu, Radhakrishnan; Mohanakrishnan, Arasambattu K., Journal of Heterocyclic Chemistry, 2012, 49(4), 913-918

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  X-Phos Solvents: Toluene ;  1 h, 100 °C; 100 °C → rt
1.2 Reagents: Oxygen Solvents: Acetic acid ;  10 h, 100 °C
Referencia
Preparation of 9H-carbazole and 9H-pyrido[3,4-b]indole derivatives as Eg5 inhibitors
, Japan, , ,

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Pivalic acid ,  Potassium carbonate Catalysts: Palladium diacetate ;  17 h, 110 °C
1.2 Reagents: Water
Referencia
Method for preparing carbazole derivative with phenolic compound
, China, , ,

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: Toluene ;  23 °C; 24 h, 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
First Inverse Electron-Demand Diels-Alder Methodology of 3-Chloroindoles and Methyl Coumalate to Carbazoles
Guney, Tezcan; Lee, Jennifer J.; Kraus, George A., Organic Letters, 2014, 16(4), 1124-1127

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ;  1 h, reflux
Referencia
Synthesis of Carbazoles by a Diverted Bischler-Napieralski Cascade Reaction
Faltracco, Matteo; Ortega-Rosales, Said; Janssen, Elwin; Cioc, Razvan C.; Vande Velde, Christophe M. L.; et al, Organic Letters, 2021, 23(8), 3100-3104

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Palladium diacetate Solvents: Acetic acid ;  1 h, 120 °C
Referencia
Preparation of carbazolamide derivative or salts as imhibitor of RORγt
, World Intellectual Property Organization, , ,

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Palladium diacetate Solvents: Acetic acid ;  1 h, reflux
Referencia
Carbazoles and azacarbazoles as cannabinoid receptor modulators and their preparation and use for the treatment of diseases
, United States, , ,

Synthetic Routes 18

Condiciones de reacción
1.1 Solvents: Toluene ;  rt → 110 °C
Referencia
The synthetic studies of carbazole alkaloids
Yokoyama, Hajime; Shoji, Yuzen; Kubo, Takayoshi; Miyazawa, Masahiro; Hirai, Yoshiro, Heterocycles, 2015, 91(9), 1752-1762

Synthetic Routes 19

Condiciones de reacción
1.1 Catalysts: [2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino-κP]-N,N-dimethylbenzenamine]chlor… Solvents: Methanol ;  rt → 0 °C
1.2 Reagents: Silver hexafluoroantimonate ;  24 h, 80 °C
Referencia
Ligand-Enabled Gold-Catalyzed C(sp2)-N Cross-Coupling Reactions of Aryl Iodides with Amines
Akram, Manjur O.; Das, Avishek; Chakrabarty, Indradweep; Patil, Nitin T., Organic Letters, 2019, 21(19), 8101-8105

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  5 min, rt; 60 min, 100 °C
Referencia
Microwave-assisted synthesis of functionalized carbazoles via palladium-catalyzed aryl C-H activation and study of their interactions with calf-thymus DNA
Alam, Safiul; Karim, Rejaul; Khan, Aminur; Mallick, Asifur Rahaman; Sepay, Nayim; et al, Synthetic Communications, 2022, 52(18), 1834-1855

Methyl 9H-carbazole-3-carboxylate Raw materials

Methyl 9H-carbazole-3-carboxylate Preparation Products

Methyl 9H-carbazole-3-carboxylate Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:97931-41-4)Methyl 9H-carbazole-3-carboxylate
A1204490
Pureza:99%
Cantidad:5mg
Precio ($):197.0